![molecular formula C14H9BrN2O B2793533 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-26-2](/img/structure/B2793533.png)

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

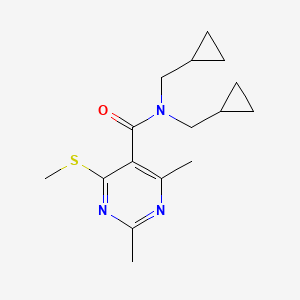

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation has been reported .Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be inferred from the NMR data provided in the literature .Chemical Reactions Analysis

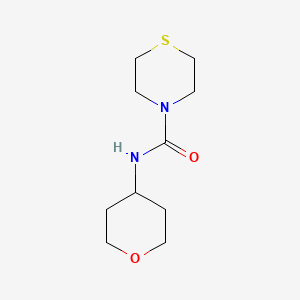

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be inferred from the data provided in the literature .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions

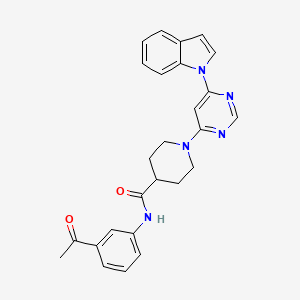

One-Pot Synthesis of Derivatives : A one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through sequential Sonogashira coupling and alkyne-carbonyl metathesis (ACM) utilizes 2-(2-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This method is effective with various functional groups (Baig et al., 2017).

Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : In a study, imidazo[1,2-a]pyridine-3-carbaldehydes were synthesized through a process involving water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

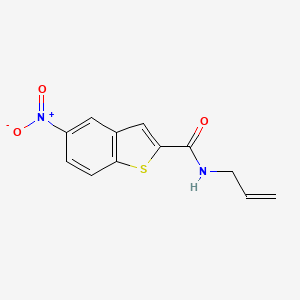

Synthesis of Oxopyrimidines and Thiopyrimidines : A multi-step reaction led to the creation of oxopyrimidines and thiopyrimidines using 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. These compounds were tested for their antimicrobial properties (Ladani et al., 2009).

Anti-corrosion Activity of Derivatives : Derivatives containing imidazo[1,2-a]pyridine moiety were synthesized and their anti-corrosion activity was evaluated. This involved the preparation of carbaldehyde group at position-3 of the imidazo/pyrimidine rings (Rehan, Al Lami, & Khudhair, 2021).

Biological Activity Evaluation : Imidazo[1, 2-a] pyridine derivatives showed effects on bacterial and fungal strains, indicating potential antimicrobial applications (Al-lami, 2018).

One-Pot Synthesis of Imidazo[1,2-a]pyridines : Indium(III) bromide catalyzed a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes, showing an effective method for creating these compounds (Reddy et al., 2011).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to undergo radical reactions for direct functionalization . These reactions could potentially affect various biochemical pathways.

Result of Action

Action Environment

The oxidation efficiency of copper(ii)-ligand complexes, which include imidazo[1,2-a]pyridine derivatives, has been found to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their medicinal chemistry applications, given their wide range of biological activity . Additionally, the development of more eco-friendly synthetic strategies is a key area of focus .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-12(9-18)17-7-2-1-6-13(17)16-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQQMAFXVDZRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine hydrochloride](/img/structure/B2793453.png)

![benzyl 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2793456.png)

![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)